6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one
Description
6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with a 2-hydroxyethylamino ethylidene group.
Properties
CAS No. |
42592-31-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-6-7-12)9-4-2-3-5-10(9)13/h2-5,12-13H,6-7H2,1H3 |
InChI Key |
HCKRCDKBTNEERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects .
Comparison with Similar Compounds
The structural and functional properties of 6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one can be contextualized by comparing it with closely related derivatives. Below is a detailed analysis of key analogs:
Structural Derivatives of Cyclohexa-2,4-dien-1-one
Table 1: Comparative Analysis of Cyclohexa-2,4-dien-1-one Derivatives
Key Observations
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro in C₁₃H₁₂N₂O₄) stabilizes the enolate form of the cyclohexadienone core, enhancing its ability to coordinate with metals . Hydroxyethyl or dihydroxypropyl substituents improve solubility in polar solvents due to hydrogen-bonding capabilities .
Crystallographic Behavior: Derivatives like 6-{[(2,3-dihydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one exhibit distinct hydrogen-bonding networks, influencing their crystal packing and stability . Planarity in nitro-substituted analogs (e.g., C₁₃H₁₂N₂O₄) facilitates π-π stacking, critical for solid-state applications .
Coordination Chemistry: The tert-butylamino derivative forms stable Cu(II) complexes (Cu(TBS)₂), leveraging steric bulk to modulate reactivity . Schiff bases like salicylaldehyde hydrazone are versatile ligands for transition metals, with applications in catalysis and material science .
Ligand Design and Metal Complexation
- Hydroxyethylamino Derivative: The 2-hydroxyethylamino group in the target compound enables chelation via the N,O donor sites, making it suitable for synthesizing luminescent or redox-active metal complexes .
- Nitro-Substituted Analogs : The nitro group in compounds like C₁₃H₁₂N₂O₄ enhances ligand rigidity, improving selectivity in metal ion binding .
Biological Activity
6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one is a chemical compound notable for its unique structure and potential biological activities. With a molecular formula of C₁₁H₁₃N₃O and a molecular weight of approximately 203.24 g/mol, this compound features a cyclohexadiene core with hydroxyethylamino substituents that enhance its reactivity and interactions within biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both amino and hydroxy groups in its structure suggests potential roles in enzyme inhibition and receptor modulation. Compounds with similar structures have demonstrated activities such as:
- Antioxidant properties : Protecting cells from oxidative stress.
- Antimicrobial effects : Inhibiting the growth of bacteria and fungi.
- Anticancer activity : Inducing apoptosis in cancer cells through various pathways.
Comparative Biological Activities
To better understand the biological implications, a comparison can be made with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{1-[2-(Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one | Contains sulfanyl group | Potentially different reactivity due to sulfur presence |
| (6E)-6-[1-(Benzylamino)ethylidene]cyclohexa-2,4-dien-1-one | Benzyl substituent instead of hydroxyethyl | May exhibit different biological activities due to aromatic nature |
| 6-[1-(Amino)ethylidene]cyclohexa-2,4-dien-1-one | Lacks hydroxy group | Simplified structure may influence solubility and reactivity |
Case Studies
Recent studies have explored the synthesis and evaluation of analogs of this compound. For instance, research on similar β-adrenoceptor agonists has shown significant effects on smooth muscle relaxation in vitro, indicating potential therapeutic applications in respiratory conditions such as asthma and COPD .
In a notable study, a compound structurally similar to this compound was tested for its agonistic effects on β-adrenoceptors, revealing an EC50 value of 24 pM, which indicates high potency . This suggests that modifications to the basic structure can lead to enhanced biological efficacy.
Synthesis Pathways
The synthesis of this compound can be achieved through multicomponent reactions involving starting materials like chalcones and aminoethanol. The reaction conditions are typically mild, which helps in preserving the functional groups critical for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
